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1. Introduction 5-Aminesalicylic acid (5-ASA or mesalamine) is a first-line therapy for IBDs like
ulcerative colitis and Crohn's disease. Its efficacy is limited by rapid absorption in the upper gastrointestinal
tract, which reduces its availability at the primary site of inflammation in the colon and can cause systemic
side effects [1] [2]. To overcome this, nanoparticle carrier systems composed of biocompatible polymers like
chitosan and carboxymethyl inulin (CMI) have been developed. Optimizing such a multi-variable
formulation is complex; RSM provides a systematic and efficient approach to understanding the interactions

between critical factors and achieving an optimal product with desired characteristics [1].

2. Key Experimental Design and Outcomes A Box-Behnken Design (BBD), a type of RSM, is highly
effective for this optimization. It requires fewer experimental runs than other designs while effectively

exploring a three-factor, three-level experimental space [1].

¢ Independent Variables and Levels: The critical material attributes (CMASs) selected as independent

variables are:

o A: Concentration of 5-ASA (mg)
o B: Concentration of Chitosan (% w/v)
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o C: Concentration of CMI (% w/v) These factors are evaluated at low (-1), medium (0), and high
(+1) levels [1].

¢ Dependent Variables (Responses): The critical quality attributes (CQAs) identified as responses are:

o Y1: Particle Size (nm) - Impacts cellular uptake and targeting.
o Y2: Entrapment Efficiency (%) - Directly influences drug loading and dosage.

o Experimental Results: A BBD with the above factors generates 15 experimental runs. The measured

responses for each run are used to build a statistical model [1].

Table 1: Box-Behnken Design Matrix and Experimental Results for 5-ASA-Loaded Nanoparticles [1]

RUN A: 5-ASA  B: Chitosan C: Cmi Y1: Particle Size (nm) Y2:_ E_ntrapment
(mg) (% wiv) (% wiv) Efficiency (%)

1 -1 -1 0 To be experimentally To be experimentally

determined determined

2 +1 -1 0

3 -1 +1 0

4 +1 +1 0

5 -1 0 -1

6 +1 0 -1

7 -1 0 +1

8 +1 0 +1

9 0 -1 -1

10 0 +1 1

11 0 -1 +1

12 0 +1 +1
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A: 5-ASA  B: Chitosan C: CMi . . Y2: Entrapment
Run Y1: Particle Size (hnm) o

(mg) (% wiv) (% wiv) Efficiency (%)
13 0 0 0
14 0 0 0
15 0 0 0

3. Data Analysis and Optimization The data from Table 1 is analyzed using statistical software (e.g.,
Design-Expert). A quadratic polynomial model is fitted to the data, resulting in equations for each response
[1]: Y = a0 + c1A + azB + a3C + a11A? + a22B? + a33C? + a12AB + a13AC + a23BC Where Y is the
predicted response, oo is the intercept, o1, a2, as are linear coefficients, ai11, 022, ass are quadratic

coefficients, and a12, a13, a3 are interaction coefficients [1].

The model's validity is checked via Analysis of Variance (ANOVA). A successful model will have a high F-
value and a low p-value (typically <0.05) for the model, and a non-significant lack of fit, indicating the

model fits the data well [1].

Multi-criteria decision analysis (MCDA) is then used to find the optimal factor levels that simultaneously
minimize particle size and maximize entrapment efficiency. The software generates numerical and graphical

optimizers (e.g., desirability functions) to identify the best formulation composition [1].

Detailed Experimental Protocol

Protocol: Formulation and Optimization of 5-ASA Loaded Chitosan-CMI Nanoparticles

I. Materials

¢ Active Pharmaceutical Ingredient (API): Mesalamine (5-ASA) [1].

¢ Polymers: Chitosan (Purified, medium molecular weight, viscosity ~50 cps), Carboxymethy! Inulin
(CMI) [1].

¢ Solvents: Lactic acid (1% v/v), Sodium Hydroxide (NaOH, 1M), Phosphate Buffered Saline (PBS, pH
7.4) [1].

e Equipment: Magnetic stirrer with hot plate (capable of 2000 rpm, e.g., RQT-124A/D), pH meter,
syringe pump, ultrasonic bath, analytical balance, Zetasizer for particle size and zeta potential
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analysis [1].

II. Preparation of Nanoparticles by Ionotropic Gelation The following workflow visualizes the

preparation process:
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Step-by-Step Instructions:

e Chitosan Solution: Dissolve chitosan in 100 mL of 1% (v/v) lactic acid solution to achieve a
concentration of 2.0 mg/mL. Adjust the pH of the solution to 4.0 using 1M NaOH under stirring until
fully dissolved [1].
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e CMI-Drug Solution: Dissolve CMI (0.5 mg/mL) and the required amount of 5-ASA (according to the
experimental design) in 100 mL of PBS (pH 7.4) until fully dissolved [1].

¢ Nanoparticle Formation: Using a syringe pump, add the CMI solution containing 5-ASA to the
chitosan solution at a controlled rate of 10 mL/min. This process should be performed under constant
stirring at 2000 rpm at room temperature [1].

¢ Stabilization: Continue stirring the slightly opalescent mixture for an additional 20 minutes to allow
nanoparticle stabilization [1].

e Characterization: Proceed to characterize the formed nanoparticles for particle size, polydispersity
index (PDI), zeta potential, and entrapment efficiency [1].

II1. Characterization and Analytical Methods

¢ Particle Size and Zeta Potential: Determine the mean hydrodynamic diameter, PDI, and zeta
potential of the nanopatrticle suspension using dynamic light scattering with a Zetasizer [1].

e Entrapment Efficiency (EE):

o Separate the unentrapped drug by centrifuging the nanoparticle suspension at a high speed

(e.g., 15,000 rpm for 30 minutes) or using ultrafiltration.
o Analyze the amount of free 5-ASA in the supernatant using a validated HPLC method [3].
o Calculate EE using the formula:
= EE (%) = (Total amount of drug added - Amount of free drug) / (Total amount of
drug added) x 100 [1].

IV. Optimization Procedure The optimization process, from experimental design to final validation, follows

a logical sequence:
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Step-by-Step Instructions:

o Define the Experimental Space: Identify the independent variables (A, B, C) and their levels, as well
as the dependent responses (Y1, Y2) [1].

¢ Generate Design Matrix: Use statistical software (e.g., Design-Expert, Minitab) to generate a BBD
matrix, which will provide the 15 experimental runs in a randomized order to avoid bias [1].

e Execute Experiments: Prepare and characterize the nanoparticles for each run as per the protocol
in Section Il and Ill. Record all response data [1].
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e Analyze Data and Build Model: Input the experimental responses into the software. Perform
multiple regression analysis to fit the quadratic model. Use ANOVA to assess the significance of the
model, individual terms, and lack of fit [1].

e Optimization and Prediction: Using the software's optimization function, set the desired goals for
each response (e.g., minimize particle size, maximize EE). The software will calculate a desirability
function and suggest optimal factor levels [1].

e Validation: Prepare a new batch of nanoparticles using the suggested optimal levels. Compare the
observed experimental values for particle size and EE with the model's predictions. A close
agreement (e.g., low prediction error) validates the model's robustness [1].

Discussion and Conclusion

The application of RSM, specifically BBD, provides a scientifically rigorous and efficient pathway for
developing an optimized 5-ASA nanoparticle formulation. This approach successfully maps the complex
relationships between material attributes and the critical quality of the final product. The generated
mathematical model allows researchers to precisely tailor the formulation to meet specific targets for particle

size and drug loading.

The optimized 5-ASA-loaded chitosan-CMI nanoparticles are expected to exhibit a small particle size (e.g.,
around 184 nm), a positive zeta potential (e.g., ~ +26 mV), and high entrapment efficiency (e.g., >88%),
characteristics that are crucial for mucoadhesion, enhanced permeability and retention in inflamed colonic
tissue, and improved therapeutic outcomes in IBD [1]. This protocol underscores the value of quality-by-
design (QbD) principles in modern pharmaceutical development, ensuring the creation of a robust, effective,

and high-quality drug product.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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